Thio-NAD

Vue d'ensemble

Description

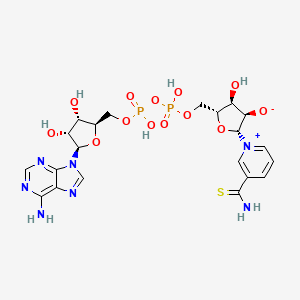

Thio-Nicotinamide Adenine Dinucleotide (Thio-NAD) is a modified form of Nicotinamide Adenine Dinucleotide (NAD) where a sulfur atom replaces an oxygen atom in the pyrophosphate group. This modification imparts unique properties to this compound, making it more reactive and suitable for specific biochemical applications. This compound is primarily used in enzymatic reactions and diagnostic assays due to its enhanced absorbance properties at 405 nm, which is a commonly available wavelength on microplate readers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thio-NAD is synthesized enzymatically by incorporating a sulfur atom into the NAD molecule. The synthesis involves the use of specific enzymes that facilitate the incorporation of sulfur into the pyrophosphate group of NAD. The reaction conditions typically include a controlled environment with specific pH, temperature, and substrate concentrations to ensure the efficient production of this compound .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale enzymatic reactors. The process involves the continuous feeding of substrates and enzymes into the reactor, maintaining optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve high purity and concentration .

Analyse Des Réactions Chimiques

Types of Reactions: Thio-NAD undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in this compound increases its reactivity, making it a suitable cofactor for redox reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to its oxidized form using oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: this compound can be reduced to its reduced form using reducing agents such as sodium borohydride or dithiothreitol.

Substitution: this compound can undergo substitution reactions where the sulfur atom can be replaced by other nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include the oxidized and reduced forms of this compound, as well as substituted derivatives depending on the nucleophiles used in the reactions .

Applications De Recherche Scientifique

Diagnostic Applications

1.1. Enzyme-Linked Immunosorbent Assay (ELISA)

Thio-NAD has been utilized to enhance the sensitivity of ELISA tests, particularly in the detection of viral proteins. For instance, a study demonstrated the use of this compound cycling in an ELISA format to detect SARS-CoV-2 nucleocapsid proteins with remarkable sensitivity. This method allowed for the detection of virions at levels lower than those achievable with traditional antigen tests .

Case Study: SARS-CoV-2 Detection

- Method : ELISA with this compound cycling.

- Detection Limit : Significantly lower than conventional methods.

- Outcome : Enhanced detection sensitivity for COVID-19 diagnostics.

1.2. Detection of HIV and Insulin Levels

This compound cycling has also been applied in detecting HIV-1 p24 antigen and immunoreactive insulin in serum samples. The sensitivity achieved with this compound allows for detection at attomole levels, making it a powerful tool for diagnosing conditions like diabetes mellitus and HIV infections .

| Target Protein | Detection Method | Sensitivity Achieved |

|---|---|---|

| SARS-CoV-2 | ELISA with this compound cycling | Lower than standard tests |

| HIV-1 p24 | Ultrasensitive ELISA | Attomole level |

| Insulin | Ultrasensitive ELISA | High sensitivity |

Therapeutic Applications

This compound is being explored for its potential therapeutic benefits, particularly in metabolic disorders and regenerative medicine.

2.1. Metabolic Engineering

In metabolic engineering, this compound serves as a cofactor that can optimize enzymatic reactions, leading to improved yields of bioproducts. Its unique properties allow it to replace traditional cofactors in specific pathways, enhancing the efficiency of substrate utilization .

Case Study: Lactic Acid Production

- Organism : Escherichia coli.

- Outcome : Increased lactic acid yield by 25% through the integration of this compound-dependent enzymes.

Synthetic Biology Applications

This compound's role extends into synthetic biology, where it is used to develop novel enzymatic pathways and improve the production of valuable compounds.

3.1. Novel Product Synthesis

By integrating this compound into synthetic pathways, researchers have successfully engineered organisms to produce high-value compounds such as branched-chain alcohols and specialty sugars . These advancements are significant for pharmaceutical and industrial applications.

| Application Area | Description | Impact |

|---|---|---|

| Chiral Drug Synthesis | NMN-dependent systems for optically pure compounds | Improved specificity in drug production |

| Biofuel Production | Enhanced biomass conversion using this compound | Increased efficiency and sustainability |

Mécanisme D'action

Thio-NAD exerts its effects by participating in redox reactions as a cofactor for various enzymes. The sulfur atom in this compound increases its electron density, making it more reactive and enhancing its ability to transfer electrons during redox reactions. This compound serves as a coenzyme for enzymes such as nicotinamide adenine dinucleotide phosphate (NADP) reductase, which is involved in the production of adenosine triphosphate (ATP). By facilitating electron transfer, this compound helps generate ATP, which is essential for various cellular processes .

Comparaison Avec Des Composés Similaires

Nicotinamide Adenine Dinucleotide (NAD): The parent compound of Thio-NAD, involved in redox reactions in cellular metabolism.

Nicotinamide Adenine Dinucleotide Phosphate (NADP): A phosphorylated form of NAD, involved in anabolic reactions.

Flavin Adenine Dinucleotide (FAD): Another coenzyme involved in redox reactions, but with a different structure and function.

Uniqueness of this compound: this compound is unique due to the presence of a sulfur atom in its structure, which increases its reactivity and absorbance properties. This makes this compound more suitable for specific biochemical applications, such as ultrasensitive diagnostic assays and enzymatic reactions that require high reactivity .

This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and industrial processes. Its enhanced reactivity and absorbance properties provide significant advantages over similar compounds, making it an essential tool in various fields of study.

Activité Biologique

Thio-NAD (thionicotinamide adenine dinucleotide) is a synthetic analog of nicotinamide adenine dinucleotide (NAD) that has garnered attention for its unique biochemical properties and potential applications in various fields, including biochemistry, molecular biology, and clinical diagnostics. This article explores the biological activity of this compound, focusing on its enzymatic interactions, applications in detection methods, and implications in health and disease.

Overview of this compound

This compound is characterized by the substitution of the nitrogen atom in the nicotinamide ring with a sulfur atom. This modification alters its redox properties and enzymatic interactions compared to NAD, making it a valuable tool for studying NAD-dependent processes.

Enzymatic Activity

This compound acts as a cofactor in various enzymatic reactions, demonstrating distinct kinetic properties that can be advantageous for specific applications. Key findings include:

- Kinetic Properties : Research indicates that this compound exhibits a pH-independent maximum velocity across a range of pH values (4.2 to 9.6), unlike NAD, which shows decreased activity below pH 4.8 . This stability makes this compound suitable for assays conducted under varying pH conditions.

- Substrate Specificity : this compound has been shown to be a better substrate for certain enzymes compared to its NAD counterpart. For instance, in studies involving poly(ADP-ribose) polymerase (PARP), this compound outperformed NAD in terms of substrate efficiency .

Applications in Detection Methods

This compound has been utilized in innovative detection methods, particularly in enzyme-linked immunosorbent assays (ELISA) and other biosensing technologies:

- Ultrasensitive ELISA : A notable application of this compound is its incorporation into an ultrasensitive ELISA for detecting SARS-CoV-2 spike proteins. The method leverages the cycling reaction of this compound, allowing for the accumulation of Thio-NADH in a triangular-number fashion, which enhances sensitivity . Calibration studies demonstrated linear detection ranges from 31.25 to 1000 pg/mL, showcasing its potential for clinical diagnostics.

- Creatine Kinase Assays : this compound has also been employed in assays for creatine kinase, providing a linear response with enzyme concentration over a wide range. This application highlights its utility in muscle cell differentiation studies and other metabolic assays .

Case Study 1: Detection of SARS-CoV-2

A study conducted by Yuta et al. demonstrated the effectiveness of this compound cycling in an ELISA format for detecting SARS-CoV-2 spike proteins. The researchers reported significant improvements in detection sensitivity and specificity compared to traditional methods. The combination of specific antibodies with this compound cycling allowed for the detection of viral proteins at extremely low concentrations (down to zeptomole levels) .

Case Study 2: Role in Cancer Research

This compound's role has also been explored in cancer research contexts. Its ability to modulate NAD-dependent pathways suggests potential therapeutic applications. For example, studies indicate that enhancing NAD+ levels through supplementation may counteract cancer cachexia by restoring mitochondrial function and muscle mass . The implications of this compound as a modulator in these pathways warrant further investigation.

Summary Table of Key Findings

| Property | This compound | NAD |

|---|---|---|

| Maximum Velocity | pH-independent (4.2 - 9.6) | Decreases below pH 4.8 |

| Substrate Efficiency | Higher for certain enzymes | Varies significantly |

| Application | Ultrasensitive ELISA, CK assays | General metabolic assays |

| Sensitivity | Zeptomole level detection | Standard detection limits |

Propriétés

Numéro CAS |

4090-29-3 |

|---|---|

Formule moléculaire |

C21H27N7O13P2S |

Poids moléculaire |

679.5 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,44)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

Clé InChI |

UQYPZLRUJKCREN-NNYOXOHSSA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=S)N |

SMILES isomérique |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N |

SMILES canonique |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N |

Synonymes |

thio-NAD thionicotinamide adenine dinucleotide TNAD(+) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thio-NAD is structurally similar to NAD+ but contains a sulfur atom replacing the oxygen atom in the carboxyamide group of the nicotinamide ring. This seemingly small modification can significantly impact its binding affinity and reactivity with various enzymes. [, ]

A: The sulfur substitution can alter the twist of the 3-carbothiamide group relative to the pyridine ring, affecting its interaction with enzymes. While Thio-NADP+ remains a good substrate for some enzymes like transhydrogenase, this compound+ often displays weaker binding and slower reaction rates compared to NAD+. This suggests that the sulfur atom might hinder conformational changes necessary for optimal substrate binding and catalysis. [, ]

A: Studies with transhydrogenase, an enzyme coupling NADH oxidation to NADP+ reduction, revealed that while Thio-NADP(H) acts as a good analogue for NADP(H), this compound(H) poorly mimics NAD(H). This difference stems from the altered conformational changes induced by this compound(H) impacting the hydride transfer process. []

ANone: The molecular formula of this compound+ is C21H27N7O13P2S, and its molecular weight is 663.49 g/mol.

A: Thio-NADH exhibits a distinct absorption maximum at 400 nm, making it easily distinguishable from NADH, which absorbs at 340 nm. This spectral shift allows for direct measurement of Thio-NADH accumulation in enzymatic assays. [, , , ]

A: Research suggests this compound demonstrates good stability in various buffer systems and temperatures, making it suitable for a wide range of biochemical and enzymatic assays. [, ]

A: Due to its distinct spectral properties and compatibility with various enzymes, this compound has found applications in developing highly sensitive enzymatic assays for detecting low concentrations of various analytes like proteins, cholesterol, and mevalonic acid. [, , , ]

A: this compound has been successfully employed in enzymatic assays utilizing enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD), glucose dehydrogenase, carnitine dehydrogenase, and hydroxybutyrate dehydrogenase. [, , , , ]

A: this compound's utility in ultrasensitive assays stems from its ability to participate in enzyme cycling reactions. In these reactions, a target analyte triggers a cascade where this compound is continuously reduced to Thio-NADH. The accumulating Thio-NADH, easily quantifiable at 400 nm, serves as a amplified signal proportional to the initial analyte concentration. [, , , ]

A: While the provided research primarily focuses on experimental studies, computational approaches like molecular docking and molecular dynamics simulations can offer valuable insights into the binding mode, affinity, and conformational changes upon this compound interaction with various enzymes. []

A: The sulfur substitution in this compound represents a prime example of structure-activity relationship studies. This modification significantly alters its interaction with certain enzymes, highlighting the importance of the carboxyamide group for optimal binding and catalysis. [, , ]

A: Developing stable formulations of this compound and optimizing its storage conditions are crucial for broader research and potential therapeutic applications. Encapsulation techniques and novel excipients could be explored to enhance its stability, solubility, and bioavailability. [, ]

A: While not explicitly addressed in the provided research, comprehensive safety and toxicological studies are crucial before considering this compound for therapeutic applications. Adhering to relevant regulatory guidelines and ensuring responsible handling practices are paramount throughout its development and application. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.